molecular formula C37H36FN7O6S B610430 Rebastinib tosylate CAS No. 1033893-29-6

Rebastinib tosylate

カタログ番号 B610430
CAS番号: 1033893-29-6
分子量: 725.8
InChIキー: ARPBZBAWXAVDCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rebastinib Tosylate is the tosylate salt of rebastinib, an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity.

科学的研究の応用

Tyrosine Kinase Inhibition

Rebastinib Tosylate is a multi-tyrosine kinase inhibitor, impacting several key proteins. It binds to and inhibits the Bcr-Abl fusion oncoprotein, Src family kinases LYN, HCK, FGR, and receptor tyrosine kinases TIE-2 and VEGFR-2. These kinases regulate various cellular responses, including differentiation, division, and adhesion, playing a critical role in cancer development and progression. The inhibition of these kinases suggests rebastinib tosylate's potential for treating various cancers (Rebastinib Tosylate, 2020).

Combination Therapy in Solid Tumors

Rebastinib is being investigated in combination with chemotherapies for treating advanced or metastatic solid tumors. A study explored its combination with carboplatin, highlighting rebastinib's role in inhibiting TIE2-expressing macrophages (TEMs) that contribute to chemotherapy resistance. This approach is considered promising for treating advanced solid tumors (Tolcher et al., 2019).

Inhibiting Tumor Growth and Metastasis

Rebastinib has been shown to significantly reduce primary tumor growth and lung metastasis in the PyMT breast cancer model. It works by inhibiting TIE2 kinase, impacting tumor vascularization and the recruitment of TEMs. This indicates its potential in preventing primary tumor rebound and metastasis, especially when combined with first-line interventional therapies (Smith et al., 2013).

Chronic Myeloid Leukemia and Acute Myeloid Leukemia

Rebastinib was investigated for its efficacy in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). It targeted BCR-ABL1 and FLT3 kinases, showing clinical activity but insufficient benefit to justify continued development for these particular leukemias. This study provides insights into rebastinib's kinase inhibition mechanism (Cortes et al., 2016).

Endometrial Cancer Treatment

A study on rebastinib combined with paclitaxel in endometrial cancer showed preliminary anti-tumor activity with an acceptable safety profile. This supports its further development for treating endometrial cancer, especially in heavily pretreated patients (Janku et al., 2021).

Tumor Microenvironment Modulation

Rebastinib's effect on the tumor microenvironment in metastatic cancer has been demonstrated. It reduces tumor growth and metastasis by inhibiting Tie2 and impacting tumor-infiltrating myeloid cells. This suggests its efficacy in enhancing the effects of chemotherapy and antiangiogenic therapy (Harney et al., 2017).

Imaging Application

A study explored fluorescent derivatives of rebastinib as imaging agents for Tie2, a receptor relevant in various diseases. This indicates potential in vivo applications for studying the role of Tie2 in diseases using rebastinib derivatives (Koch et al., 2019).

特性

CAS番号

1033893-29-6

製品名

Rebastinib tosylate

分子式

C37H36FN7O6S

分子量

725.8

IUPAC名

2-Pyridinecarboxamide, 4-(4-((((3-(1,1-dimethylethyl)-1-(6-quinolinyl)-1H-pyrazol-5-yl)amino)carbonyl)amino)-3-fluorophenoxy)-N-methyl-, 4-methylbenzenesulfonate (1:1)

InChI

InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10)

InChIキー

ARPBZBAWXAVDCE-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C)(C)C)=NN3C4=CC=C5N=CC=CC5=C4)=O)C(F)=C2)=C1)NC.O=S(C6=CC=C(C)C=C6)(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Rebastinib Tosylate;  DCC-2036;  DP-1919;  DP 1919TO;  DCC 2036; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebastinib tosylate
Reactant of Route 2
Reactant of Route 2
Rebastinib tosylate
Reactant of Route 3
Reactant of Route 3
Rebastinib tosylate
Reactant of Route 4
Reactant of Route 4
Rebastinib tosylate
Reactant of Route 5
Rebastinib tosylate
Reactant of Route 6
Rebastinib tosylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。